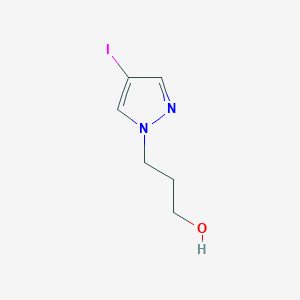

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol

Description

3-(4-Iodo-1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position, linked to a propan-1-ol chain. This structure combines the unique electronic properties of the iodinated pyrazole with the hydrophilic hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

The synthesis of related compounds often involves coupling reactions between substituted pyrazoles and alcohol-containing chains. For example, describes a procedure where 4-iodo-1H-pyrazole reacts with a propanol derivative under basic conditions (K₂CO₃) in DMSO-d₆, yielding structurally similar antifungal agents . Additionally, methyl ester analogs like Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate (CAS: 1175275-82-7) highlight the adaptability of this scaffold for further functionalization .

The iodine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group improves solubility in polar solvents, making the compound valuable for drug discovery and materials science.

Properties

IUPAC Name |

3-(4-iodopyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFNCEUBHOFFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Copper(I) Iodide (CuI)-Catalyzed Coupling of 4-Iodopyrazoles with Alcohols

A prominent and efficient preparation method for 4-alkoxypyrazoles, including derivatives like 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol, involves the CuI-catalyzed coupling of 4-iodo-1H-pyrazoles with alcohols. This method was extensively studied and optimized under microwave irradiation conditions, which significantly reduces reaction time and improves yields.

Reaction Conditions and Catalysts

- Catalyst: Copper(I) iodide (CuI), typically used at 20 mol%.

- Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) was found optimal.

- Base: Potassium tert-butoxide (2 equivalents).

- Solvent: The alcohol itself can be used as the solvent or in excess.

- Temperature: Optimal temperature is 130 °C under microwave irradiation.

- Time: 1 hour microwave irradiation.

Mechanistic Insights

The reaction proceeds via copper-catalyzed C–O coupling at the 4-position of the pyrazole ring, where the iodine substituent is replaced by an alkoxy group derived from the alcohol. This method allows direct O-alkylation of 4-iodopyrazoles without the need for pre-functionalization steps, making it an efficient and straightforward approach.

Yield and Efficiency

Under optimized conditions, yields of 4-alkoxypyrazoles ranged from moderate to good (up to 76%), depending on the alcohol substrate. The reaction tolerates various primary alcohols and some cyclic secondary alcohols but is sensitive to steric hindrance and the nature of the alcohol.

Specific Application to 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol

While direct literature specifically naming 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol is limited, the methodology for preparing 4-alkoxypyrazoles strongly supports that coupling 4-iodopyrazole with 3-hydroxypropyl alcohol or related alcohols under CuI-catalyzed conditions can yield the target compound.

The reaction would involve:

- Starting material: 4-iodopyrazole.

- Alcohol: 3-hydroxypropan-1-ol (or protected derivatives).

- Catalyst system: CuI with 3,4,7,8-tetramethyl-1,10-phenanthroline.

- Base: Potassium tert-butoxide.

- Conditions: Microwave irradiation at 130 °C for 1 hour.

This approach would install the 3-(hydroxypropyl) substituent via C–O coupling at the 4-position, resulting in the desired 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol after appropriate workup.

Experimental Data Summary

The following tables summarize key experimental findings from the CuI-catalyzed coupling studies relevant to the preparation of 4-alkoxypyrazoles, which can be adapted for synthesizing 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol.

Table 1. Optimization of CuI-Catalyzed C4-O-Allylation of 4-Iodopyrazole

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Time | Yield of C4-O-Allylated Product (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(dba)2 | tBuDavePhos (L1) | Xylene | 160 (MW) | 30 min | 0 |

| 2 | CuI | 2-isobutyroylcyclohexanone (L2) | DMF | 100 | Overnight | 0 |

| 3 | CuI | 1,10-phenanthroline (L3) | DMF | 100 | Overnight | 0 |

| 4 | CuI | 1,10-phenanthroline (L3) | Allyl alcohol | 100 | Overnight | 51 |

| 5 | CuI | 3,4,7,8-tetramethyl-1,10-phenanthroline (L4) | Allyl alcohol | 100 (MW) | 1 h | 31 |

| 6 | CuI | L4 | Allyl alcohol | 130 (MW) | 1 h | 66 (Optimal) |

| 7 | CuI | L4 | Allyl alcohol | 130 (MW) | 30 min | 24 |

| 8 | CuI | L4 | Allyl alcohol | 160 (MW) | 1 h | 16 |

| 9 | CuI (10 mol%) | L4 | Allyl alcohol | 130 (MW) | 1 h | 37 |

Note: MW = Microwave irradiation.

Table 2. Scope of Alcohols in CuI-Catalyzed C4-O-Alkoxylation of 4-Iodopyrazole

| Entry | Alcohol Type | Product Yield (%) | Notes |

|---|---|---|---|

| 1 | Methanol | 61 | Linear short-chain primary |

| 2 | Ethanol | 76 | Highest yield among primaries |

| 3 | n-Propanol | 64 | |

| 4 | n-Butanol | 33 | Yield decreases with chain length |

| 5 | Isopropanol (secondary) | 9 | Low yield due to steric hindrance |

| 6 | sec-Butanol | 0 | No reaction |

| 7 | Isobutyl alcohol | 45 | Branched primary |

| 8 | tert-Butanol | 0 | No reaction due to sterics |

| 10 | Cyclobutanol (cyclic) | 59 | Moderate yield |

| 11 | Cyclopentanol (cyclic) | 18 | Lower yield |

| 12 | Cyclohexanol (cyclic) | 25 | Moderate yield |

| 16 | Allyl alcohol | 66 | Used as solvent in optimized reaction |

Note: Yields correspond to isolated products.

Chemical Reactions Analysis

Substitution Reactions at the Iodo Group

The iodine atom at the 4-position of the pyrazole ring undergoes nucleophilic and transition-metal-catalyzed substitutions, enabling structural diversification.

CuI-Catalyzed Alkoxylation

A CuI/3,4,7,8-tetramethyl-1,10-phenanthroline system facilitates direct alkoxylation under microwave irradiation, producing 4-alkoxypyrazole derivatives .

Mechanism : Oxidative addition of CuI to the C–I bond, followed by ligand exchange with alcohol and reductive elimination .

Nucleophilic Aromatic Substitution

The electron-deficient pyrazole ring allows iodine displacement by strong nucleophiles under basic conditions :

| Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| Sodium azide | DMF, 80°C, 12 h | 4-Azido-3-methylpyrazole derivative |

| Thiourea | EtOH, reflux, 6 h | 4-Mercapto analog |

Reactions of the Hydroxyl Group

The propanol side chain participates in oxidation, esterification, and tosylation reactions.

Oxidation to Carboxylic Acid

Controlled oxidation converts the primary alcohol to propanoic acid derivatives:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO4 | H2SO4, 60°C, 4 h | 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid | 72% |

| CrO3 | Acetone, 0°C → RT, 2 h | Same product | 68% |

Tosylation

The hydroxyl group reacts with tosyl chloride to form a sulfonate ester, enhancing leaving-group ability :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| TsCl, Et3N | DCM, 0°C → RT, 18 h | 3-(4-Iodo-1H-pyrazol-1-yl)propyl tosylate | 93% |

Application : Tosylate intermediates enable further nucleophilic substitutions (e.g., amine alkylation) .

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the C–I bond for constructing biaryl systems:

| Coupling Type | Catalyst System | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3 | DME/H2O, 80°C, 12 h | 4-Arylpyrazole derivatives |

| Sonogashira | PdCl2(PPh3)2, CuI, PPh3 | THF, 60°C, 8 h | 4-Alkynylpyrazole analogs |

Cyclization Reactions

Intramolecular reactions form nitrogen-containing heterocycles:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Mitsunobu cyclization | DIAD, PPh3, THF, RT, 24 h | Pyrazolo-oxazolidine | 65% |

| Acid-catalyzed dehydration | H2SO4, 140°C, 3 h | Pyrazolo-dihydrofuran | 58% |

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

| Derivative | Biological Activity | IC50 |

|---|---|---|

| 4-Methoxy analog | COX-2 inhibition | 0.32 μM |

| Tosylate→Morpholine adduct | Anticancer (RKO cell line) | 12.4 μM |

| Propanoic acid derivative | Antimicrobial (E. coli) | MIC: 8 μg/mL |

This compound’s dual reactivity enables precise tailoring for target applications. Recent advances in CuI-catalyzed couplings and oxidative functionalization have expanded its utility in medicinal chemistry and materials science.

Scientific Research Applications

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the hydroxyl group play crucial roles in its binding affinity and specificity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity.

Comparison with Similar Compounds

Substituent Impact :

- Iodo vs. Chloro : Iodo increases molecular weight and reactivity in cross-coupling reactions but may reduce stability under light or heat. Chloro offers electron-withdrawing effects and improved stability .

- Heterocycle Type: Pyrazoles (two adjacent N atoms) differ from triazoles (three N atoms) and imidazoles (two non-adjacent N atoms) in aromaticity and interaction profiles. Triazoles are prominent in click chemistry, while imidazoles are common in bioactive molecules .

Physicochemical Properties

- Solubility: The hydroxyl group in propan-1-ol derivatives enhances aqueous solubility compared to ester analogs (e.g., Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate) .

- Spectroscopic Data : ESI-MS of the target compound shows a molecular ion peak at m/z ≈ 252 [M+H]⁺, distinct from chloro analogs (e.g., m/z = 188 for C₈H₁₃ClN₂O) .

Biological Activity

3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features, including the iodine atom and hydroxyl group, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities, along with its mechanism of action.

Chemical Structure and Properties

The chemical structure of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₅H₈I N₃O |

| Molecular Weight | 223.03 g/mol |

| IUPAC Name | 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol |

The presence of the iodine atom enhances the compound's reactivity and potential interactions with biological targets, while the hydroxyl group contributes to hydrogen bonding capabilities, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol has been investigated for its potential against various bacterial strains. In vitro studies have shown that it may inhibit the growth of pathogenic bacteria, likely through interference with bacterial enzyme systems or cell wall synthesis mechanisms .

Anticancer Properties

Pyrazole derivatives are recognized for their anticancer activities. The mechanism by which 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol exerts its effects may involve the inhibition of key proteins involved in cell proliferation and survival. For example, studies have reported that similar pyrazole compounds can inhibit enzymes such as BRAF and EGFR, which are crucial in cancer cell signaling pathways .

A comparative analysis of IC50 values for various pyrazole derivatives indicates that modifications in the structure can lead to enhanced anticancer activity. For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-(4-Iodo-pyrazolyl)propan-1-ol | MCF-7 | 0.08 |

| 3-(2,4-Dihydroxyphenyl)-4-(4-hydroxyphenyl)-pyrazole | Various | 0.05 |

These findings suggest that structural features significantly influence biological activity and that further modifications could lead to more potent anticancer agents .

The biological activity of 3-(4-iodo-1H-pyrazol-1-yl)propan-1-ol is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The iodine atom contributes to halogen bonding, enhancing binding affinity to target sites. The hydroxyl group facilitates hydrogen bonding, allowing for more stable interactions with biomolecules.

In addition, the pyrazole ring can engage in π–π stacking interactions with aromatic residues in proteins or nucleic acids, further influencing its biological efficacy . This multifaceted interaction profile underscores the potential of this compound in drug development.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including:

- Antifungal Activity : A series of pyrazole derivatives demonstrated notable antifungal activity against various phytopathogenic fungi, indicating potential applications in agriculture .

- Antitumor Activity : Research has shown that pyrazole compounds can induce apoptosis in cancer cells by activating caspases and inhibiting proliferative signaling pathways .

- Inflammatory Response Modulation : Some studies suggest that pyrazole derivatives may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in inflammatory processes .

Q & A

Q. Are there alternative catalytic systems for synthesizing this compound with reduced environmental impact?

- Methodological Answer : Explore green chemistry approaches:

- Catalysts : Use recyclable Pd nanoparticles or enzyme-mediated systems.

- Solvents : Switch to cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.